2-(4-bromo-1H-indol-3-yl)acetonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

2-(4-Bromo-1H-indol-3-yl)acetonitrile (CAS 89245-35-2) is the precise 4-bromo indole-3-acetonitrile analog required for reproducible SAR studies-generic analogs cannot substitute. • Enables Suzuki, Sonogashira, and Buchwald-Hartwig couplings for parallel analog synthesis. • Well-characterized LogP (2.48) and TPSA (39.58 Ų) support quantitative ADME comparisons across halogen series. • Bromine handle facilitates photoaffinity labeling and X-ray phasing. Standardized purity (≥95%) with batch-specific QC ensures lot-to-lot consistency.

Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
CAS No. 89245-35-2
Cat. No. B1278823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-indol-3-yl)acetonitrile
CAS89245-35-2
Molecular FormulaC10H7BrN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=CN2)CC#N
InChIInChI=1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2
InChIKeyCGFUOBNYUICDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-1H-indol-3-yl)acetonitrile Overview


2-(4-Bromo-1H-indol-3-yl)acetonitrile (CAS 89245-35-2) is a brominated indole-3-acetonitrile derivative that serves as a versatile building block in medicinal chemistry and chemical biology . The compound features an indole core with a bromine atom at the 4-position and an acetonitrile moiety at the 3-position, providing a handle for further functionalization . Its structure enables exploration of structure-activity relationships (SAR) in drug discovery programs, particularly where halogen effects on target binding, metabolic stability, and physicochemical properties are under investigation.

Brominated indole scaffold for medicinal chemistry SAR
Cross-coupling handle at 4-position for library synthesis
Halogen effect studies on target binding & metabolic stability

2-(4-Bromo-1H-indol-3-yl)acetonitrile: Interchangeability Risks


Indole-3-acetonitrile derivatives cannot be simply interchanged in research workflows due to profound differences in physicochemical properties and biological activity conferred by substituents. Halogen substitution, particularly bromination at the 4-position, alters key molecular descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), and electron density distribution, which directly impact membrane permeability, target binding affinity, and metabolic stability [1]. Procurement of the correct analog—specifically the 4-bromo variant—is therefore essential for reproducible SAR studies and downstream applications .

LogP shift

4-Bromo substitution may alter lipophilicity compared to unsubstituted or other halogen analogs.

Reactivity mismatch

Bromine enables cross-coupling chemistry that chloro or fluoro analogs may not support.

SAR reproducibility

Direct SAR comparison requires identical substitution pattern; different isomers may yield divergent results.

2-(4-Bromo-1H-indol-3-yl)acetonitrile: Physicochemical & SAR Evidence


Lipophilicity (LogP) Comparison

The introduction of a bromine atom at the 4-position significantly increases lipophilicity relative to the unsubstituted indole-3-acetonitrile. The consensus LogP (average of five prediction methods) for 2-(4-bromo-1H-indol-3-yl)acetonitrile is 2.48 , whereas indole-3-acetonitrile (CAS 771-51-7) has a predicted LogP of approximately 1.7 [1]. This increase of ~0.8 LogP units translates to roughly a 6-fold higher partition coefficient, enhancing membrane permeability potential.

Lipophilicity
Reported
2.48 vs ~1.7
Increased LogP may support membrane permeability studies
Consensus LogP prediction; verify experimentally
Medicinal Chemistry Drug Design Physicochemical Properties

TPSA and Hydrogen Bonding Profile

The 4-bromo substitution does not introduce additional hydrogen bond donors or acceptors, maintaining a TPSA of 39.58 Ų , identical to that of indole-3-acetonitrile [1]. This TPSA value falls well below the typical threshold of 140 Ų for oral bioavailability, indicating favorable passive absorption characteristics. The presence of bromine increases molecular weight (235.08 g/mol) and alters electron distribution without compromising key drug-likeness filters .

TPSA
Class-level inference
39.58 Ų
Favorable low TPSA suggests passive absorption potential
Computed; identical to unsubstituted indole
ADME Drug-likeness Physicochemical Properties

Bromine-Specific Electronic Effects

The 4-bromo substituent serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not feasible with the unsubstituted analog. Unlike chloro or fluoro analogs, bromine provides an optimal balance of reactivity and stability for palladium-catalyzed transformations . Additionally, bromine can engage in halogen bonding interactions with biological targets, a feature absent in hydrogen-substituted or smaller halogen analogs [1].

Synthetic Utility
Class-level inference
Cross-coupling & halogen bonding
Supports library diversification and target engagement studies
Based on bromine reactivity profile
Synthetic Chemistry Cross-Coupling Halogen Bonding

Bromine Substitution in Antiviral SAR

While direct head-to-head data for the 4-bromo derivative are not available in public literature, a 2021 study of indole-3-acetonitrile (unsubstituted) demonstrated potent anti-influenza activity in vitro (EC50 values in low micromolar range) and in vivo efficacy at 20 mg/kg in a mouse model [1]. The study's SAR analysis indicates that indole derivatives with electron-withdrawing substituents generally exhibit enhanced antiviral activity. Bromine's electron-withdrawing nature and polarizability are expected to further improve target engagement and metabolic stability compared to the unsubstituted parent [2].

Antiviral SAR
Class-level inference
Inferred enhanced activity via electron-withdrawing effect
Supports antiviral screening studies; parent indole-3-acetonitrile active
No direct 4-bromo data; SAR extrapolation
Antiviral Influenza SAR

2-(4-Bromo-1H-indol-3-yl)acetonitrile: Application Scenarios


Lead Optimization in Antiviral Drug Discovery

Based on the established anti-influenza activity of indole-3-acetonitrile [1], the 4-bromo analog is a logical next step for SAR exploration. Its increased lipophilicity (consensus LogP 2.48 vs. ~1.7 for parent ) and bromine handle for halogen bonding may improve potency and metabolic stability. Procurement of this specific compound enables direct comparison in antiviral assays without the need for custom synthesis.

Indole Library Synthesis via Cross-Coupling

The 4-bromo substituent provides a versatile handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. Researchers can procure this single building block and generate dozens of analogs through parallel synthesis, accelerating hit-to-lead campaigns in oncology, neuroscience, and anti-infective programs.

Physicochemical Property Modulation

For programs investigating the impact of halogen substitution on ADME properties, 2-(4-bromo-1H-indol-3-yl)acetonitrile serves as a key comparator. Its LogP (2.48) and TPSA (39.58 Ų) are well-characterized , allowing quantitative assessment of bromine effects on permeability, solubility, and metabolic stability relative to H, F, Cl, and I analogs.

Chemical Biology Probe Development

The bromine atom can be utilized for photoaffinity labeling or as a heavy atom for X-ray crystallography phasing. Its presence at the 4-position, away from the reactive acetonitrile group, allows for site-specific protein labeling studies while maintaining the core indole scaffold for target recognition [1].

Application
Selection Property
Validation Focus
Antiviral SAR studies
4-position bromination & LogP profile
Antiviral assay model comparison
Library synthesis
Bromine cross-coupling handle
Reaction condition screening
ADME property modulation
LogP / TPSA balance
Permeability and solubility assays
Chemical biology probe
Heavy atom for crystallography
Target labeling and phasing validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromo-1H-indol-3-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.